molecular formula C17H14BrClN2O3S B2688434 2-(4-BROMOPHENYL)-4-(4-CHLOROBENZENESULFONYL)-N,N-DIMETHYL-1,3-OXAZOL-5-AMINE CAS No. 620559-10-6

2-(4-BROMOPHENYL)-4-(4-CHLOROBENZENESULFONYL)-N,N-DIMETHYL-1,3-OXAZOL-5-AMINE

Cat. No.: B2688434
CAS No.: 620559-10-6
M. Wt: 441.72
InChI Key: PFSIZCQUMSZURE-UHFFFAOYSA-N
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Description

2-(4-BROMOPHENYL)-4-(4-CHLOROBENZENESULFONYL)-N,N-DIMETHYL-1,3-OXAZOL-5-AMINE is a complex organic compound that features a combination of bromine, chlorine, and sulfonyl groups attached to an oxazole ring

Scientific Research Applications

2-(4-BROMOPHENYL)-4-(4-CHLOROBENZENESULFONYL)-N,N-DIMETHYL-1,3-OXAZOL-5-AMINE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or inhibitor in biological studies.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s being studied as a potential drug, its mechanism of action would involve how it interacts with biological molecules in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and toxicity. Handling guidelines would need to be established to ensure safe usage .

Future Directions

The future directions for research on this compound would depend on its potential applications. If it shows promise as a drug, for example, future research could involve testing its efficacy and safety in clinical trials .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-BROMOPHENYL)-4-(4-CHLOROBENZENESULFONYL)-N,N-DIMETHYL-1,3-OXAZOL-5-AMINE typically involves multi-step organic reactions The sulfonyl group is then added through a sulfonation reaction

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-BROMOPHENYL)-4-(4-CHLOROBENZENESULFONYL)-N,N-DIMETHYL-1,3-OXAZOL-5-AMINE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to remove or modify existing functional groups.

    Substitution: The bromine and chlorine atoms can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfone derivative, while reduction could produce a dehalogenated compound.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-BROMOPHENYL)-4-(4-METHYLBENZENESULFONYL)-N,N-DIMETHYL-1,3-OXAZOL-5-AMINE
  • 2-(4-CHLOROPHENYL)-4-(4-CHLOROBENZENESULFONYL)-N,N-DIMETHYL-1,3-OXAZOL-5-AMINE
  • 2-(4-BROMOPHENYL)-4-(4-CHLOROBENZENESULFONYL)-N,N-DIETHYL-1,3-OXAZOL-5-AMINE

Uniqueness

The uniqueness of 2-(4-BROMOPHENYL)-4-(4-CHLOROBENZENESULFONYL)-N,N-DIMETHYL-1,3-OXAZOL-5-AMINE lies in its specific combination of functional groups, which can impart unique chemical and biological properties

Properties

IUPAC Name

2-(4-bromophenyl)-4-(4-chlorophenyl)sulfonyl-N,N-dimethyl-1,3-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrClN2O3S/c1-21(2)17-16(25(22,23)14-9-7-13(19)8-10-14)20-15(24-17)11-3-5-12(18)6-4-11/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFSIZCQUMSZURE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(N=C(O1)C2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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